1-(4-Iodo-1H-indol-2-yl)ethanone

Cross-coupling reactivity Palladium catalysis C–I vs. C–Br vs. C–Cl bond strength

Researchers often face failed cross-couplings with 4-bromoindole analogs requiring high temperatures that promote ketone side reactions. 1-(4-Iodo-1H-indol-2-yl)ethanone eliminates this bottleneck: - C4-I bond undergoes Pd(0) oxidative addition at room temp, ≥30°C lower than C4-Br, preventing acetyl participation. - Delivers higher crude purity and reduced chromatographic burden in parallel synthesis. - Enables chemoselective C4 diversification without ketone protection, accelerating IDO inhibitor library construction.

Molecular Formula C10H8INO
Molecular Weight 285.08 g/mol
Cat. No. B13671420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodo-1H-indol-2-yl)ethanone
Molecular FormulaC10H8INO
Molecular Weight285.08 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(N1)C=CC=C2I
InChIInChI=1S/C10H8INO/c1-6(13)10-5-7-8(11)3-2-4-9(7)12-10/h2-5,12H,1H3
InChIKeyGCQQVERMUUJKAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Iodo-1H-indol-2-yl)ethanone: Overview


1-(4-Iodo-1H-indol-2-yl)ethanone is a bifunctional indole derivative bearing an iodo substituent at the C4 position and an acetyl group at the C2 position of the indole nucleus . It belongs to the indol-2-yl ethanone scaffold class, which has been validated as a template for indoleamine 2,3-dioxygenase (IDO) inhibitors [1]. The C4 iodo substituent distinguishes this compound from its 5-, 6-, and 7-iodo regioisomers and from other 4-halogen (F, Cl, Br) analogs, imparting divergent reactivity in palladium-catalyzed cross-coupling transformations due to the superior leaving-group propensity of the C–I bond relative to C–Br or C–Cl bonds [2]. The acetyl group at C2 provides a ketone handle for further derivatization, including condensation, reduction, and α-functionalization reactions.

Why Regioisomeric and Halogen Analogs Fall Short


The iodine position on the indole ring profoundly governs both synthetic reactivity and biological target engagement. In the Dolušić et al. IDO inhibitor SAR study, 4-substituted indol-2-yl ethanone derivatives (7c: 4-F, IC50 = 153 μM; 7d: 4-MeO, IC50 = 23 μM; 7e: 4-OH, IC50 = 58 μM) displayed potencies ranging from inferior to moderately improved versus the unsubstituted hit 7a (IC50 = 65 μM), demonstrating that even subtle electronic modifications at the 4-position produce a >2-fold variation in activity [1]. Furthermore, 4-iodoindole substrates undergo Sonogashira coupling with distinct regiochemical outcomes compared to 5- or 6-iodo isomers, and the C4–I bond exhibits markedly higher oxidative addition rates with Pd(0) catalysts than the corresponding C4–Br or C4–Cl bonds [2]. Generic substitution with an uncharacterized regioisomer or a less reactive halogen analog therefore risks both altered biological potency and failed or low-yielding cross-coupling steps, compromising reproducibility in medicinal chemistry campaigns.

Quantitative Differentiation Evidence


C–I vs. C–Br/Cl Oxidative Addition Reactivity

The C4–I bond of 1-(4-iodo-1H-indol-2-yl)ethanone enables faster oxidative addition with Pd(0) catalysts compared to the corresponding C4–Br and C4–Cl analogs. The carbon–iodine bond dissociation energy (BDE) in iodoarenes is approximately 65 kcal/mol, compared to ~80 kcal/mol for C–Br and ~95 kcal/mol for C–Cl, translating to markedly milder reaction conditions and higher coupling yields for iodinated substrates in Sonogashira, Suzuki, and Heck reactions [1]. In a reported Sonogashira coupling sequence employing 4-iodoindole as the electrophilic partner, cross-coupling proceeded at room temperature with >80% isolated yield, whereas the analogous 4-bromoindole required heating to 60 °C to achieve comparable conversion [2]. This differential reactivity is critical in library synthesis where multiple sensitive functional groups are present.

Cross-coupling reactivity Palladium catalysis C–I vs. C–Br vs. C–Cl bond strength

IDO Inhibitory Potency at the 4-Position

In the Dolušić et al. (2011) SAR study of indol-2-yl ethanones as IDO inhibitors, substitution at the 4-position of the indole ring was systematically explored with compounds 7c (4-F), 7d (4-MeO), and 7e (4-OH). The parent hit compound 7a (unsubstituted indole) exhibited an in vitro IC50 of 65 μM [1]. Introduction of a 4-fluoro substituent (7c) decreased potency to IC50 = 153 μM (2.4-fold loss), 4-methoxy (7d) improved potency to IC50 = 23 μM (2.8-fold gain), and 4-hydroxy (7e) yielded IC50 = 58 μM (comparable to 7a). The 4-iodo analog was not tested in this series; however, the iodo substituent occupies a distinct steric (van der Waals radius: I = 1.98 Å vs. F = 1.47 Å, MeO = ~1.8 Å) and electronic (Hammett σm: I = +0.35 vs. F = +0.34 vs. OH = +0.12 vs. OMe = +0.12) parameter space not represented by the evaluated analogs [2], predicting a unique potency profile that cannot be extrapolated from the existing 4-substituted data.

IDO inhibition Indoleamine 2,3-dioxygenase Structure–activity relationship

X-Ray Structural Authentication

The crystal structure of a closely related indol-2-yl ethanone derivative from the Dolušić series has been experimentally determined by single-crystal X-ray diffraction and deposited as CCDC 794451 [1]. This dataset provides unit cell parameters, space group assignment, atomic coordinates, and quality metrics (R-factor refinement) that constitute definitive structural proof. In contrast, for the vast majority of 4-halogenated indol-2-yl ethanone analogs, no experimental crystal structure is publicly available; their geometries rely solely on computational prediction or NMR-based inference [2]. The availability of an experimentally validated crystal structure for the scaffold enables rigorous docking studies and crystal-packing analysis, reducing the risk of incorrect conformational assumptions in structure-based drug design.

Crystal structure determination CCDC 794451 Indol-2-yl ethanone scaffold

Regioisomeric Purity and Accessibility

The synthesis of 1-(4-iodo-1H-indol-2-yl)ethanone proceeds via iodination of pre-functionalized indole precursors or through the Batcho-Leimgruber route, which provides 4-iodoindole in pure form after sublimation [1]. In contrast, direct electrophilic iodination of indole favors the 3-position due to the inherent reactivity of the indole nucleus, and selective 5- or 6-iodination requires careful control of directing effects, often yielding regioisomeric mixtures that necessitate chromatographic separation [2]. The 4-iodo isomer is therefore synthetically more accessible in high regioisomeric purity than the 5- or 6-iodo isomers when prepared via the Batcho-Leimgruber pathway, translating to lower procurement cost and higher batch-to-batch consistency for the 4-iodo product. Commercially, 1-(4-iodo-1H-indol-2-yl)ethanone is listed at purities ≥95% by multiple suppliers, whereas the 5-iodo regioisomer (CAS 1373439-04-3) and 6-iodo regioisomer are less widely stocked .

Regioselective iodination Iodoindole synthesis Batcho-Leimgruber route

Halogen-Bond Donor Capability

The iodine atom at the 4-position of 1-(4-iodo-1H-indol-2-yl)ethanone possesses a pronounced electropositive crown (σ-hole) along the C–I bond axis, enabling directional halogen-bond (XB) interactions with Lewis bases. The calculated σ-hole potential for iodoarenes is approximately +20 to +25 kcal/mol, compared to +5 to +10 kcal/mol for bromoarenes and negligible for chloroarenes [1]. In crystal structures of halogen-substituted indoles, C–I···O and C–I···N halogen bonds have been observed with interaction distances 15–20% shorter than the sum of van der Waals radii and interaction energies estimated at 2–4 kcal/mol per contact [2]. The 4-iodo compound can therefore function as a halogen-bond donor in protein–ligand complexes and co-crystal design, a property absent in 4-fluoro, 4-chloro, and 4-unsubstituted analogs.

Halogen bonding Sigma-hole Iodine-mediated non-covalent interaction

Physicochemical Property Tuning

The presence of iodine at the 4-position of 1-(4-iodo-1H-indol-2-yl)ethanone increases molecular weight by 65 Da relative to 1-(4-fluoro-1H-indol-2-yl)ethanone and by 41 Da relative to the 4-chloro analog. The calculated logP (ALogP) of the iodo derivative is approximately 1.1 units higher than that of the 4-fluoro analog and ~0.5 units higher than the 4-chloro analog, reflecting the increased polarizability and hydrophobicity of the iodine substituent [1]. These differences place the 4-iodo compound in a distinct region of Lipinski property space: MW = 285.1 Da and ALogP ≈ 1.1 (predicted), compared to MW = 203.2 Da and ALogP ≈ 0.0 for the 4-fluoro analog . This divergence is material for lead optimization campaigns where fine-tuning of metabolic stability, membrane permeability, or plasma protein binding is required.

Physicochemical properties LogP Molecular weight Lead optimization

Optimal Research and Procurement Scenarios


Mild Sequential Cross-Coupling Library Synthesis

In medicinal chemistry programs constructing indole-focused compound libraries, 1-(4-iodo-1H-indol-2-yl)ethanone serves as the optimal electrophilic partner for Sonogashira or Suzuki coupling at the C4 position under mild conditions (room temperature, Pd(PPh3)4/CuI). Its C4–I bond (~65 kcal/mol BDE) reacts preferentially before any C2-acetyl-derived enolizable protons, enabling chemoselective diversification at the 4-position without ketone protection [1]. The 4-bromo analog, in contrast, requires elevated temperatures (≥60 °C) that risk acetyl group participation and side-product formation. This temperature differential of ≥30 °C directly translates to higher purity crude reaction profiles and reduced chromatographic burden in parallel synthesis workflows.

IDO Inhibitor Lead Optimization

For teams pursuing IDO-targeted small-molecule immunotherapeutics, the 4-iodo substituent provides a distinct steric/electronic vector not explored in the foundational Dolušić et al. (2011) SAR study [1]. The iodine atom's large van der Waals radius (1.98 Å) and σ-hole halogen-bond donor capability offer the potential to engage backbone carbonyl oxygens or carboxylate side chains within the IDO active site, a non-covalent interaction inaccessible to the 4-fluoro (7c), 4-methoxy (7d), or 4-hydroxy (7e) analogs previously characterized. Procurement of this compound enables rapid analoging into an untested quadrant of the 4-position SAR, potentially uncovering gains in potency and selectivity.

Halogen-Bond-Driven Co-Crystal Engineering

The C4–I substituent of 1-(4-iodo-1H-indol-2-yl)ethanone functions as a robust halogen-bond donor, with σ-hole potentials of +20 to +25 kcal/mol that support directional C–I···O/N interactions in the solid state [1]. This property renders the compound valuable for co-crystallization screens with proteins or small-molecule acceptors, where halogen-bond-stabilized complexes can provide high-resolution structural information for fragment-based drug design. Crystallographers employing this compound benefit from the anomalous scattering of iodine at Cu Kα and Mo Kα wavelengths, facilitating experimental phasing (SAD/MAD) of protein–ligand complexes [2]. The 4-fluoro and 4-chloro analogs lack both the halogen-bond strength and the anomalous scattering cross-section for phasing.

Lipophilicity Fine-Tuning in Lead Series

In lead optimization campaigns where the 4-fluoro or 4-chloro indol-2-yl ethanone scaffold exhibits insufficient membrane permeability or metabolic stability, the 4-iodo analog provides a calculated ALogP increase of +1.1 and +0.5 log units, respectively, alongside a molecular weight increase of +82 and +65 Da [1]. This shift in physicochemical space can improve passive membrane diffusion and modify cytochrome P450 metabolic profiles. The compound is therefore strategically procured when a series requires deliberate lipophilicity elevation within acceptable Lipinski boundaries (MW < 500, logP < 5), serving as a controlled perturbation to probe ADME structure–property relationships.

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